4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Overview
Description
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is a chemical compound with the CAS Number: 1354703-49-3 . It has a molecular weight of 278.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H3IN4O2/c1-9-3(2-7)4(6)5(8-9)10(11)12/h1H3 . This indicates that the compound contains iodine, nitrogen, carbon, hydrogen, and oxygen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.01 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is utilized in the synthesis of complex chemical compounds. A study described a green and straightforward procedure for synthesizing related compounds, highlighting their structure confirmation via spectroscopic studies and X-ray crystal determination (Al‐Azmi & Shalaby, 2018).
Catalytic Applications
This chemical serves in catalytic applications, particularly in synthesizing pyrazole derivatives. A study explored its efficiency in synthesizing derivatives under green conditions, emphasizing the benefits of short reaction times and good yields (Zolfigol et al., 2015).
Development of Energetic Materials
In the field of energetic materials, derivatives of this compound are synthesized for their high thermal stability and detonation performance (Yang et al., 2021).
Hydrogen Bond Studies
Research on molecules structurally similar to this compound involves understanding hydrogen-bonded chains and sheets, providing insights into molecular interactions (Portilla et al., 2007).
Combinatorial Chemistry
This compound is also significant in combinatorial chemistry for synthesizing novel derivatives, demonstrating its versatility in creating diverse chemical libraries (Kumaravel & Vasuki, 2009).
Corrosion Inhibition
Studies have also shown its derivatives' efficacy in corrosion inhibition, which is critical in material science and engineering (Yadav et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring, have been reported to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, playing crucial roles in numerous biological processes .
Mode of Action
This interaction could potentially alter the activity of the target, leading to a cascade of biochemical events .
Biochemical Pathways
Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, and various infectious diseases .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound could potentially exhibit a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
4-iodo-2-methyl-5-nitropyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)4(6)5(8-9)10(11)12/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSCIPAEIARTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220411 | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-49-3 | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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